n,n-Bis(2-hydroxyethyl)undec-2-enamide
Description
n,n-Bis(2-hydroxyethyl)undec-2-enamide is an unsaturated fatty acid amide derivative characterized by an undec-2-enamide backbone substituted with two 2-hydroxyethyl groups. It is structurally notable for its amphiphilic properties, combining a hydrophobic alkyl chain with hydrophilic hydroxyl groups. Potential applications include surfactants, polymer additives, or bioactive agents, though specific studies are required to confirm these uses.
Properties
CAS No. |
25377-64-4 |
|---|---|
Molecular Formula |
C15H29NO3 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)undec-2-enamide |
InChI |
InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-15(19)16(11-13-17)12-14-18/h9-10,17-18H,2-8,11-14H2,1H3 |
InChI Key |
LACWVMIHIJKPTF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CC(=O)N(CCO)CCO |
Canonical SMILES |
CCCCCCCCC=CC(=O)N(CCO)CCO |
Other CAS No. |
25377-64-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis would typically focus on structural analogs, such as:
- Oleamide (cis-9-octadecenamide) : A naturally occurring fatty acid amide with a longer unsaturated chain.
- n,n-Dimethylundec-2-enamide : Lacks hydroxyl groups, reducing hydrophilicity.
- n,n-Bis(2-hydroxyethyl)palmitamide : A saturated analog with a C16 backbone.
Key Comparison Parameters
| Parameter | n,n-Bis(2-hydroxyethyl)undec-2-enamide | Oleamide | n,n-Dimethylundec-2-enamide | n,n-Bis(2-hydroxyethyl)palmitamide |
|---|---|---|---|---|
| Hydrophobicity | Moderate (due to C11 chain) | High (C18 chain) | High | Moderate (C16 saturated chain) |
| Hydroxyl Functionality | Two 2-hydroxyethyl groups | None | None | Two 2-hydroxyethyl groups |
| Melting Point | Not reported | 38–40°C | ~25°C | 45–48°C |
| Bioactivity | Unstudied | Sleep-inducing effects | Unstudied | Anti-inflammatory properties |
Structural and Functional Insights
Hydrophilic-Lipophilic Balance (HLB): The hydroxyl groups in this compound enhance water solubility compared to non-hydroxylated analogs like oleamide, making it more suitable for emulsification.
Chain Length and Unsaturation : The shorter C11 chain and single double bond may reduce membrane-disruptive effects compared to oleamide (C18, one double bond) .
Thermal Stability : Saturated analogs (e.g., palmitamide derivatives) exhibit higher melting points due to reduced conformational flexibility.
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